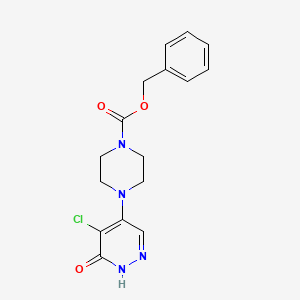

Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate

Description

Properties

IUPAC Name |

benzyl 4-(5-chloro-6-oxo-1H-pyridazin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O3/c17-14-13(10-18-19-15(14)22)20-6-8-21(9-7-20)16(23)24-11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTJVCKNMXWBEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C(=O)NN=C2)Cl)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640020 | |

| Record name | Benzyl 4-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952182-38-6 | |

| Record name | Benzyl 4-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution on Chloropyridazine

-

- Refluxing 3,6-dichloropyridazine with tert-butyl 1-piperazinecarboxylate in the presence of triethylamine in n-butanol for 5 hours.

- Microwave-assisted heating of tert-butyl 1-piperazinecarboxylate with 3,6-dichloropyridazine and DIPEA in tert-butyl alcohol at 100–150°C for 50 minutes.

Outcome:

Formation of tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate intermediates with yields ranging from moderate to good (e.g., 30% to 76%) depending on conditions and purification methods.Purification:

Silica gel chromatography using DCM/EtOAc mixtures or preparative HPLC for isolation of pure intermediates.

Catalytic Hydrogenation for Deprotection

Reaction Conditions:

Hydrogenation of protected intermediates using 10% palladium on activated carbon in DMF and ethanol at room temperature under atmospheric pressure overnight.Outcome:

Removal of protecting groups (e.g., tert-butyl esters) to yield free amine or carboxylate functionalities necessary for further coupling.Purification:

Silica gel chromatography with DCM/MeOH gradients.

Acid-Mediated Deprotection

Reaction Conditions:

Treatment of tert-butyl protected intermediates with trifluoroacetic acid in dichloromethane at room temperature for 45 minutes.Outcome:

Efficient cleavage of tert-butyl esters to afford the corresponding free amine or acid derivatives.

Coupling Reactions to Form the Target Compound

Palladium-Catalyzed Cross-Coupling

-

- Tris-(dibenzylideneacetone)dipalladium(0)

- 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene

- 2,2'-bis-(diphenylphosphino)-1,1'-binaphthyl (BINAP)

- Dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane

-

- Sodium tert-butoxide

- Cesium carbonate

- Potassium phosphate

-

- 1,4-Dioxane or toluene as solvents

- Heating at 100–150°C, sometimes under microwave irradiation for 1–6 hours

- Inert atmosphere (nitrogen purging)

Outcome:

Formation of the benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate core with yields reported up to 76%.Purification:

Reverse-phase preparative HPLC with acetonitrile/water gradients containing 0.1% trifluoroacetic acid.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | 3,6-Dichloropyridazine + tert-butyl 1-piperazinecarboxylate, triethylamine, reflux in n-butanol, 5h | 30–76 | Microwave heating improves yield and reduces time |

| 2 | Catalytic hydrogenation | 10% Pd/C, DMF/EtOH, RT, atmospheric pressure, overnight | ~87 | Deprotection of tert-butyl esters |

| 3 | Acid deprotection | Trifluoroacetic acid in DCM, RT, 45 min | Quantitative | Efficient cleavage of protecting groups |

| 4 | Pd-catalyzed cross-coupling | Pd2(dba)3, Xantphos or BINAP, sodium tert-butoxide or cesium carbonate, 1,4-dioxane or toluene, 100–150°C, 1–18h, microwave or conventional heating | 21–76 | Key step for coupling pyridazinyl and pyrazine moieties; microwave irradiation enhances reaction rate |

Detailed Research Findings and Notes

- Microwave-assisted synthesis significantly reduces reaction times and can improve yields in nucleophilic substitution and palladium-catalyzed coupling steps.

- The choice of base and ligand in palladium-catalyzed reactions critically affects the yield and purity of the final product.

- Hydrogenation and acid deprotection steps are mild and efficient, preserving sensitive functional groups while removing protecting groups.

- Purification by preparative HPLC and silica gel chromatography is essential to obtain high-purity final compounds suitable for further applications.

Mechanism of Action

The exact mechanism of action of Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of the chlorine atom and the pyrazine ring may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

(a) Ethyl 4-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate (CAS: 339017-78-6)

- Molecular Formula : C₁₂H₁₇ClN₄O₂S

- Key Differences: Replaces the pyridazinyl ring with a pyrimidinyl group and introduces a methylsulfanyl substituent. The ethyl ester (vs.

(b) [4,5-Dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzoate (CAS: N/A)

- Molecular Formula: C₁₂H₈Cl₂FNO₃

- Key Differences: Features a dichlorinated pyridazinyl core and a fluorobenzoate ester.

(c) Benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxo-1,6-dihydro-4-pyridazinyl]tetrahydro-1(2H)-pyrazine (CAS: 1000018-18-7)

- Molecular Formula : C₂₀H₂₃ClN₄O₅

- Key Differences : Incorporates an ethoxyethyl side chain on the pyridazinyl nitrogen. This modification increases molecular weight (434.88 g/mol) and may alter pharmacokinetics by extending half-life .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

| Property | Target Compound | Ethyl Pyrimidinyl Derivative | Dichloro-Fluorobenzoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 348.78 | 316.81 | 304.11 |

| XLogP3 | 1.6 | 2.1 | 2.8 |

| Hydrogen Bond Acceptors | 5 | 4 | 3 |

| Rotatable Bonds | 4 | 5 | 3 |

The target compound exhibits intermediate lipophilicity and hydrogen-bonding capacity compared to analogues, suggesting balanced solubility and membrane permeability. The dichloro-fluorobenzoate derivative’s higher XLogP3 may favor CNS penetration but risks off-target interactions .

Bioactivity and Pharmacological Potential

- The chloro-substituted pyridazinyl moiety is hypothesized to enhance ATP-binding pocket interactions in kinases .

- Pyrimidinyl Analogues : Pyrimidine derivatives (e.g., ) are often used in antiviral and anticancer agents due to their ability to mimic purine bases. However, the methylsulfanyl group in the ethyl derivative may introduce metabolic liabilities .

- Dichloro-Fluorobenzoate: The dual chloro/fluoro substitution is associated with antimicrobial activity, as seen in quinolone antibiotics. However, increased halogenation raises toxicity concerns .

Biological Activity

Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate is a compound of interest due to its potential biological activities and therapeutic applications. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

Its molecular weight is approximately 282.12 g/mol. The structure features a pyridazine ring and a pyrazinecarboxylate moiety, which are critical for its biological interactions.

Research indicates that compounds similar to Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate may interact with key biological pathways:

- PPAR Agonism : Some derivatives have been shown to act as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating metabolism and inflammation. Agonism of PPARα has been associated with beneficial effects in conditions like diabetic retinopathy and age-related macular degeneration .

- Antioxidant Activity : The presence of specific functional groups may confer antioxidant properties, helping to mitigate oxidative stress in various biological systems.

- Antimicrobial Properties : Preliminary studies suggest that related compounds exhibit antimicrobial activity against a range of pathogens, making them potential candidates for developing new antibiotics.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate:

| Study | Biological Activity | Model/Method | Findings |

|---|---|---|---|

| Study A | PPARα Agonism | In vitro | Induced expression of target genes related to lipid metabolism. |

| Study B | Antimicrobial Activity | Disk diffusion | Effective against E. coli and S. aureus at concentrations >50 µg/mL. |

| Study C | Cytotoxicity Assessment | LDH assay | No cytotoxic effects observed at concentrations up to 200 µM in retinal cells. |

Case Studies

Case Study 1: PPARα Agonism in Retinal Cells

A study investigated the effects of a compound closely related to Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate on retinal Müller cells. The results demonstrated significant reduction in inflammation markers and improved cellular integrity when treated with the compound, suggesting its potential for treating retinal diseases .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties were assessed using a panel of bacterial strains. The compound showed promising activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead structure for antibiotic development .

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of similar compounds. For instance, modifications that increase lipophilicity have been shown to improve PPARα binding affinity and metabolic stability, which are crucial for therapeutic efficacy .

Furthermore, studies on pharmacokinetics indicate that compounds with similar structures exhibit favorable absorption characteristics and low clearance rates in vivo, enhancing their bioavailability and therapeutic potential .

Scientific Research Applications

Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate is a synthetic organic compound with the molecular formula and a molecular weight of approximately 348.79 g/mol. It is primarily utilized in biochemical and pharmaceutical research due to its potential biological activities.

Scientific Research Applications

Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate is used in various scientific research applications:

- Synthesis: It is involved in multi-step synthetic routes, which are optimized for yield and purity through purification techniques like recrystallization or chromatography.

- Biochemical and Pharmaceutical Research: The compound is used due to its potential biological activities.

- Interaction Studies: It is crucial for understanding pharmacodynamics and pharmacokinetics, typically assessing drug-target interactions, metabolic pathways, and bioavailability. These studies can provide insights into potential therapeutic applications and safety profiles.

Related Compounds

Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate shares structural similarities with several other compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl 4-(5-bromo-6-oxo-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate | Similar core structure with bromine substitution | Potentially different reactivity due to bromine |

| 5-Chloro-tetrahydro-pyrazinecarboxylic acid | Lacks the benzyl and pyridazine moieties | Simpler structure with different biological implications |

| Benzyl 4-(5-nitro-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate | Contains a nitro group instead of chloro | May exhibit distinct pharmacological properties |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via cyclocondensation or multi-step nucleophilic substitution. A typical approach involves coupling pyridazinone derivatives with tetrahydro-1(2H)-pyrazinecarboxylate precursors under reflux in aprotic solvents (e.g., DMF or THF). Key intermediates include 5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl derivatives and benzyl-protected piperazine intermediates. Glacial acetic acid is often used to catalyze hydrazone formation in analogous heterocyclic systems .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Prioritize absorption bands for carbonyl groups (C=O, ~1640–1680 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹) to confirm lactam or amide functionalities .

- ¹H-NMR : Focus on aromatic proton signals (δ 6.8–8.5 ppm for pyridazinyl protons) and benzylic methylene protons (δ ~4.5–5.5 ppm). Splitting patterns can reveal steric effects or hydrogen bonding .

- Mass Spectrometry : High-resolution MS (HRMS) is critical to confirm molecular ion peaks and fragmentation pathways, especially for distinguishing regioisomers .

Q. How can researchers validate the purity of synthesized batches, and what chromatographic methods are recommended?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (pH-adjusted to 6.5 with ammonium acetate buffer) for optimal separation. Monitor UV absorbance at 254 nm for pyridazinyl chromophores. Purity thresholds should exceed 95% by area normalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products during synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance coupling efficiency between pyridazinyl and piperazine moieties.

- Solvent Effects : Compare polar aprotic solvents (e.g., DMSO vs. DMF) to balance reaction rate and by-product formation.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve selectivity, as demonstrated in analogous pyrimidine systems .

Q. How can contradictions in spectral data between synthetic batches be resolved?

- Methodological Answer : Contradictions often arise from polymorphic forms or solvent-dependent conformational changes. Conduct:

- Variable-Temperature NMR to assess dynamic rotational isomers.

- X-ray Crystallography to resolve ambiguities in molecular geometry, particularly for stereochemical assignments .

- Cross-Validation with 2D-NMR (e.g., COSY, HSQC) to confirm proton-proton correlations and heteronuclear connectivity .

Q. What strategies are recommended for elucidating the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC-MS to identify labile functional groups (e.g., ester or lactam hydrolysis).

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds under nitrogen atmosphere .

Q. How does the electronic structure of the pyridazinyl moiety influence reactivity in nucleophilic substitutions?

- Methodological Answer : Computational studies (DFT or Hartree-Fock) can map electron density distribution, highlighting electrophilic centers at C-4 of the pyridazinyl ring. Frontier molecular orbital (FMO) analysis predicts reactivity toward nucleophiles like amines or thiols. Experimental validation via Hammett plots using substituted pyridazines is recommended .

Q. What challenges arise when scaling up synthesis from milligram to gram scale, and how can stereochemical integrity be preserved?

- Methodological Answer :

- Mixer Efficiency : Ensure uniform heat distribution in large-scale reactors to prevent localized over-reaction.

- Chiral Purity : Use chiral HPLC or capillary electrophoresis to monitor enantiomeric excess. Consider asymmetric catalysis with chiral auxiliaries during piperazine ring formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data reported for structurally similar compounds?

- Methodological Answer : Cross-reference bioassay protocols (e.g., cell lines, incubation times) to identify variables. For example, cytotoxicity assays using MTT vs. resazurin may yield differing IC₅₀ values due to redox interference. Validate findings with orthogonal assays (e.g., apoptosis markers via flow cytometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.